molecular formula C9H9Cl2N5 B12385324 Lamotrigine-13C2,15N2,d3

Lamotrigine-13C2,15N2,d3

Cat. No.: B12385324
M. Wt: 265.09 g/mol
InChI Key: HJXIAMCURAGQKV-MZOSKNLOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lamotrigine-13C2,15N2,d3 involves the incorporation of stable isotopes into the lamotrigine molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

Lamotrigine-13C2,15N2,d3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield dehydrogenated products .

Scientific Research Applications

Lamotrigine-13C2,15N2,d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of lamotrigine in the body.

    Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.

    Clinical Research: Used in therapeutic drug monitoring and to study drug interactions.

    Industrial Applications: Employed in the development of new drugs and in quality control processes

Mechanism of Action

Lamotrigine-13C2,15N2,d3 exerts its effects by selectively blocking voltage-gated sodium channels. This action stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate. The molecular targets include the sodium channels, and the pathways involved are related to the inhibition of excitatory neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Lamotrigine-13C2,15N2,d3 is unique due to its specific labeling with carbon-13, nitrogen-15, and deuterium. This labeling provides distinct advantages in research applications, such as improved accuracy in tracing metabolic pathways and better understanding of pharmacokinetics .

Properties

Molecular Formula

C9H9Cl2N5

Molecular Weight

265.09 g/mol

IUPAC Name

6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5-13C2,1,2-15N2)2,3-dihydro-1,2,4-triazine-3,5-diamine

InChI

InChI=1S/C9H9Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3,9,16H,13H2,(H2,12,14)/i1D,2D,3D,8+1,9+1,15+1,16+1

InChI Key

HJXIAMCURAGQKV-MZOSKNLOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=[15N][15NH][13CH](N=[13C]2N)N)[2H]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NNC(N=C2N)N

Origin of Product

United States

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